Octa-1,5-dien-3-ol

Description

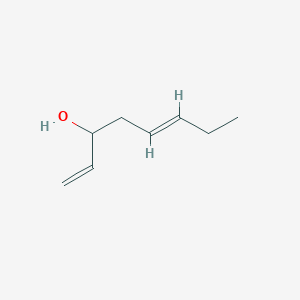

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octa-1,5-dien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFBWMGEGSELQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003967 | |

| Record name | Octa-1,5-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slighty soluble, Soluble (in ethanol) | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.867 | |

| Record name | 1,5-Octadien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

83861-74-9 | |

| Record name | Octa-1,5-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Octa 1,5 Dien 3 Ol and Its Analogs

Chemo-Enzymatic Approaches to Octa-1,5-dien-3-ol (B148900) Synthesis

Enzymatic methods provide a highly selective pathway to producing enantiomerically pure forms of this compound. These strategies typically involve the use of lipases for kinetic resolution, either through the hydrolysis of a racemic acetate (B1210297) or the acylation of a racemic alcohol. vulcanchem.com

Enantioselective Synthesis via Asymmetric Hydrolysis of Octa-1,5-dien-3-yl Acetate

A prominent chemo-enzymatic method involves the asymmetric hydrolysis of racemic (±)-(Z)-1,5-octadien-3-yl acetate. The use of specific lipases allows for the preferential hydrolysis of one enantiomer of the acetate, yielding an enantiomerically enriched alcohol and the unreacted acetate of the opposite configuration.

One widely studied method employs CHIRAZYME L-2, a commercially available lipase (B570770), for this transformation. The reaction, conducted in an aqueous phosphate (B84403) buffer at a pH of 7.0 and a temperature of 30°C for 24 hours, results in the (R)-enantiomer of this compound. This process achieves a high enantiomeric excess (ee) of 98% with a 45% yield. A similar protocol using CHIRAZYME L-2 achieved a conversion of 37.8% and produced the (R)-alcohol with an enantiomeric excess of ≥99%. jst.go.jpresearchgate.net

For larger-scale production, integrated systems that combine continuous-flow reactors for hydrolysis with subsequent silica (B1680970) gel column chromatography for purification have been developed. These hybrid systems can achieve high throughput with purities exceeding 95%.

Table 1: Asymmetric Hydrolysis of (±)-(Z)-1,5-Octadien-3-yl Acetate

| Enzyme | Reaction Time | Conversion (%) | Product | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| CHIRAZYME L-2 | 24 h | 45 | (R)-Octa-1,5-dien-3-ol | 98 |

Asymmetric Acylation Strategies for this compound Enantiomers

Asymmetric acylation offers an alternative and complementary enzymatic route to resolve racemic this compound. In this approach, a lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester and the unreacted alcohol.

Lipase PS from Pseudomonas cepacia (also known as Burkholderia cepacia) is effective in this role. vulcanchem.com When racemic (Z)-1,5-octadien-3-ol is treated with vinyl acetate in the presence of Lipase PS, the enzyme preferentially acylates the (R)-enantiomer. vulcanchem.com This leaves behind the (S)-enantiomer of the alcohol. vulcanchem.com After a reaction time of 3 hours at room temperature, conversions between 37.8% and 49.0% can be reached, with the (R)-acetate achieving an enantiomeric excess of up to 89.2%. vulcanchem.com

To obtain the (S)-enantiomer with high purity, a two-step acylation process can be employed. researchgate.netjst.go.jp The first acylation of the racemic alcohol with Lipase PS results in a 47.8% conversion, recovering the (S)-alcohol with an enantiomeric excess of 79.5%. researchgate.netjst.go.jp A subsequent asymmetric acylation of this recovered (S)-alcohol with the same lipase yields the (S)-alcohol with an enantiomeric excess of ≥99% at a 14.1% conversion. researchgate.netjst.go.jpresearchgate.net

Table 2: Asymmetric Acylation of (±)-(Z)-1,5-Octadien-3-ol

| Enzyme | Acyl Donor | Step | Conversion (%) | Product | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| Lipase PS | Vinyl Acetate | 1st Acylation | 47.8 | Recovered (S)-alcohol | 79.5 |

Optimization of Lipase-Mediated Kinetic Resolution for this compound

The efficiency of lipase-mediated kinetic resolution is dependent on several parameters, including the choice of enzyme, solvent, acyl donor, and temperature. For instance, the kinetic resolution of racemic alcohols can be optimized by studying variables such as enzyme loading, speed of agitation, and the molar ratio of the acyl donor to the alcohol. scirp.org Lipases such as Novozym 435 (immobilized Candida antarctica lipase B), Lipozyme TL IM, and Lipozyme RM IM are frequently used in these optimization studies. scirp.orgnih.gov

In many resolutions, vinyl acetate serves as the acyl donor, and the reaction proceeds via a ternary complex mechanism, sometimes with substrate inhibition. scirp.org The optimization aims to achieve a high conversion rate, typically close to 50%, while maximizing the enantiomeric excess of both the product and the remaining substrate. nih.gov For example, in the resolution of other secondary alcohols, conditions have been optimized to achieve high enantioselectivity (E > 200) and high enantiomeric excess (>99%) for both the resulting ester and the unreacted alcohol. nih.gov While specific optimization data for this compound is not detailed in the provided context, the principles from resolving analogous secondary alcohols are directly applicable. scirp.orgnih.gov

Classical Organic Synthesis Pathways for this compound

Beyond enzymatic methods, classical organic synthesis provides robust routes to this compound and its precursors. These methods include Grignard reactions for carbon-carbon bond formation and controlled oxidation of allylic alcohols.

Grignard Reaction Applications in this compound Synthesis

The Grignard reaction is a fundamental tool for forming carbon-carbon bonds and synthesizing alcohols. vaia.comleah4sci.com To synthesize this compound, a suitable Grignard reagent can be reacted with an appropriate aldehyde. For example, the reaction of vinylmagnesium bromide with crotonaldehyde (B89634) (but-2-enal) would be a plausible route. The nucleophilic vinyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, this compound. leah4sci.comaroonchande.com

The reaction must be carried out under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents. leah4sci.comlibretexts.org

Controlled Oxidation of Allylic Alcohols as Precursors to this compound

Controlled oxidation of precursor alcohols is another key synthetic strategy. For instance, the corresponding ketone, (Z)-octa-1,5-dien-3-one, can be synthesized by the oxidation of (Z)-octa-1,5-dien-3-ol. This transformation is typically achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane, which can yield the ketone in high yields (e.g., 89%) while preserving the configuration of the double bonds. Conversely, the synthesis of this compound can be envisioned through the reduction of this ketone.

The synthesis of other allylic alcohols often involves the allylic oxidation of the corresponding alkene using reagents like selenium dioxide. atamanchemicals.com Furthermore, the isomerization of other allylic alcohols catalyzed by transition metal complexes, such as those containing rhodium, can be used to form specific isomers, which could then be further manipulated to yield the target compound. researchgate.net

Reduction Methodologies for this compound Synthesis

The synthesis of this compound is frequently accomplished through the reduction of the corresponding α,β-unsaturated ketone, (Z)-octa-1,5-dien-3-one. This transformation requires careful selection of reagents to achieve chemoselectivity, reducing the carbonyl group while preserving the two carbon-carbon double bonds.

Catalytic hydrogenation using palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1–2 atm) is an effective method, yielding this compound in over 80% yield. The stereochemical result of this reaction is dependent on the geometry of the starting ketone and the selectivity of the catalyst. Another approach involves the use of sodium borohydride (B1222165) or lithium aluminum hydride; however, these reagents can sometimes lead to the reduction of the double bonds in addition to the carbonyl group. ontosight.ai

Transfer hydrogenation represents an alternative strategy. For instance, using ammonium (B1175870) formate (B1220265) as a hydrogen donor with a Pd/C catalyst in refluxing methanol (B129727) can effectively reduce α,β-unsaturated ketones. organic-chemistry.org Similarly, rhodium(III)-catalyzed transfer hydrogenation has been developed for the 1,4-reduction of unsaturated ketones, expanding the toolkit for such transformations. dntb.gov.ua For more specialized applications, heterogeneous catalysts like hydroxyapatite-supported palladium(0) (HAP-Pd(0)) have been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated ketones, which could be adapted for the synthesis of precursors to this compound. tandfonline.comtandfonline.com

Table 1: Comparison of Reduction Methodologies for this compound Synthesis

| Method | Reagent/Catalyst | Substrate | Conditions | Yield (%) | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | (Z)-Octa-1,5-dien-3-one | Room Temperature, 12h | 82 | |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | α,β-Unsaturated Ketones | Refluxing Methanol | Good | organic-chemistry.org |

| Transfer Hydrogenation | Rhodium(III) Catalyst | Unsaturated Ketones | Not specified | Moderate to Excellent | dntb.gov.ua |

Development of Stereocontrolled Methodologies for this compound

The development of stereocontrolled methods for synthesizing specific enantiomers of this compound is crucial, as the biological and sensory properties of stereoisomers can differ significantly. Asymmetric reduction of the prochiral ketone, (Z)-octa-1,5-dien-3-one, is a primary strategy.

Biocatalysis, employing enzymes such as lipases and alcohol dehydrogenases, offers excellent enantioselectivity. wiley-vch.denih.gov For example, the asymmetric hydrolysis of the racemic acetate ester, (±)-(Z)-1,5-octadien-3-yl acetate, using the lipase CHIRAZYME L-2, yields the (R)-enantiomer of this compound with a high enantiomeric excess (ee) of 98% and a 45% yield. This method selectively hydrolyzes the (R)-acetate, leaving the (S)-acetate unreacted.

Another enzymatic approach is the asymmetric acylation of racemic this compound. Using Lipase PS from Pseudomonas cepacia in vinyl acetate, the (S)-alcohol is acetylated more rapidly, which allows for the isolation of the (R)-alcohol with an enantiomeric excess greater than 99%.

Chemical methods for asymmetric reduction often involve chiral catalysts. Oxazaborolidines, derived from chiral amino alcohols, have been successfully used as catalysts for the enantioselective reduction of prochiral ketones with borane. ru.nl While not specifically detailed for octa-1,5-dien-3-one in the provided context, this methodology is a well-established and powerful tool for generating chiral alcohols. ru.nl Similarly, transition-metal catalysts, such as those based on ruthenium with chiral ligands, are widely used for asymmetric transfer hydrogenation of ketones. acs.org

Table 2: Stereocontrolled Synthesis Methods for this compound

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Asymmetric Hydrolysis | CHIRAZYME L-2 | (±)-(Z)-1,5-Octadien-3-yl Acetate | (R)-Octa-1,5-dien-3-ol | 98% | 45 | |

| Asymmetric Acylation | Lipase PS | Racemic this compound | (R)-Octa-1,5-dien-3-ol | >99% | Not specified |

Industrial-Scale Production and Process Intensification for this compound Precursors

The industrial production of this compound precursors, such as (Z)-octa-1,5-dien-3-one, focuses on efficiency, cost-effectiveness, and sustainability. Process intensification is a key strategy to achieve these goals by transforming conventional batch processes into more efficient and greener continuous operations. researchgate.netmdpi.com This approach often involves the use of smaller reactors, leading to better mixing, enhanced heat and mass transfer, and reduced energy consumption. mdpi.com

For the synthesis of α,β-unsaturated ketones like octa-1,5-dien-3-one, a prominent precursor, industrial methods prioritize high conversion rates and minimal waste. The oxidation of the corresponding secondary alcohol, (Z)-octa-1,5-dien-3-ol, is a viable route, often employing mild oxidizing agents like pyridinium chlorochromate (PCC) to achieve high yields.

Continuous flow systems are a cornerstone of process intensification in chemical manufacturing. researchgate.netmdpi.com These systems offer numerous advantages over traditional batch reactors, including improved safety, better process control, and higher space-time yields. fraunhofer.de

In the context of producing precursors for this compound, a continuous flow system using a heterogeneous palladium catalyst has been employed for the conversion of 1,5-octadien-3-ol to (Z)-1,5-octadien-3-one. Operating at elevated pressure (10 bar H₂) and temperature (80°C), this system achieves a 90% conversion rate. The use of fixed-bed reactors with catalyst recycling is a common feature, which minimizes metal leaching and reduces operational costs. Heterogeneous catalysts, such as palladium supported on materials like hydroxyapatite, are highly desirable as they can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse over multiple cycles without significant loss of activity. tandfonline.comtandfonline.com

A significant advancement in the sustainable production of this compound involves the use of solvent-free enzymatic processes. This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially harmful organic solvents.

For the production of enantiomerically pure this compound, immobilized enzymes are particularly effective. Specifically, CHIRAZYME L-2 immobilized on mesoporous silica has been utilized in a solvent-free system for the hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate. This method not only enhances the stability of the enzyme but also allows for its repeated use, maintaining over 90% of its activity for more than ten reaction cycles. Such enzymatic methods are highly valued for their exceptional enantioselectivity, although factors like enzyme cost and reaction time are important considerations for industrial scalability. The combination of chemical synthesis with enzymatic resolution in integrated systems, such as continuous-flow reactors for hydrolysis followed by chromatographic separation, can achieve high throughputs of over 1 kg per day with greater than 95% purity.

Oxidative Transformations of this compound

The presence of a secondary allylic alcohol and two carbon-carbon double bonds makes this compound susceptible to various oxidative processes. These reactions can be targeted at the hydroxyl group to yield ketones or can occur at the allylic positions through radical mechanisms.

As a secondary allylic alcohol, this compound can be selectively oxidized to its corresponding α,β-unsaturated ketone, 1,5-octadien-3-one. The reactivity of the allylic alcohol is enhanced compared to a simple saturated secondary alcohol, allowing for the use of mild and selective oxidizing agents. ntu.edu.sg

One of the most common reagents for this transformation is activated manganese(IV) oxide (MnO₂). jove.com The oxidation occurs on the surface of the insoluble MnO₂, and it is highly selective for allylic and benzylic alcohols. The reaction proceeds through a radical intermediate, which is stabilized by resonance, leading to the formation of the ketone product. ntu.edu.sgjove.com Other modern catalytic systems, such as those employing palladium acetate [Pd(OAc)₂] with oxygen as the terminal oxidant, have also been developed for the efficient oxidation of allylic alcohols to their corresponding carbonyl compounds in high yields. acs.org

A notable application is the oxidation of the (Z)-isomer of this compound to produce (Z)-1,5-octadien-3-one, a compound of interest in flavor and fragrance chemistry. researchgate.net This specific transformation can be achieved using various oxidizing agents, as detailed in the table below.

| Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | (Z)-1,5-Octadien-3-one | 89% | |

| Activated Manganese(IV) Oxide (MnO₂) | Varies (e.g., Hexane, Chloroform) | Room Temperature | (Z)-1,5-Octadien-3-one | Good to Excellent | ntu.edu.sgjove.com |

| Palladium(II) Acetate / O₂ | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature to 60 °C | (Z)-1,5-Octadien-3-one | Moderate to Excellent | acs.org |

Autoxidation is a process of oxidation by atmospheric oxygen that does not require flame or spark. wikipedia.org Organic compounds with allylic hydrogen atoms, such as this compound, are particularly susceptible to this free-radical chain reaction. jove.com The process generally involves three stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., from light or trace metal impurities) abstracts an allylic hydrogen atom from the carbon backbone to form a resonance-stabilized carbon-centered radical. wikipedia.orgnih.gov

Propagation: The carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of the alcohol, forming a hydroperoxide (ROOH) and regenerating a carbon-centered radical, which continues the chain reaction. jove.comtamu.edu

Termination: The reaction ceases when two radicals combine to form a non-radical species.

For unsaturated alcohols and lipids, autoxidation leads to the formation of allylic hydroperoxides. jove.comtamu.edu These hydroperoxides are often the primary products and are responsible for the phenomenon of rancidity in fats and oils. researchgate.net While specific studies on the autoxidation of this compound are not prevalent, the mechanism is well-established for analogous structures like unsaturated fatty acids and terpenes. nih.govtamu.edu The initial products are hydroperoxides, which can subsequently decompose into a complex mixture of secondary products, including aldehydes, ketones, and epoxides. tamu.edu

Formation of Aldehydes and Ketones from this compound

Reductive Pathways of this compound to Saturated Alcohols

The reduction of this compound to a fully saturated alcohol, octan-3-ol, requires the saturation of the two carbon-carbon double bonds. While reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing carbonyl groups, they are generally unreactive toward isolated (non-conjugated) double bonds. pressbooks.pub

Therefore, the conversion of this compound to octan-3-ol is typically achieved through catalytic hydrogenation. This process involves reacting the dienol with hydrogen gas (H₂) in the presence of a metal catalyst.

| Reaction | Reagents & Conditions | Product | Reference |

| Saturation of Double Bonds | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Octan-3-ol | General Knowledge |

This reaction proceeds by the addition of hydrogen atoms across both the C1=C2 and C5=C6 double bonds, leaving the hydroxyl group at the C3 position intact. This method is a standard and high-yielding procedure in organic synthesis for the saturation of alkenes.

Substitution Reactions Involving the Hydroxyl Group of this compound

The direct nucleophilic substitution of the hydroxyl group in allylic alcohols is a synthetically valuable and environmentally friendly transformation, as the only byproduct is water. thieme-connect.comthieme-connect.com However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the hydroxyl group must first be activated. This is typically accomplished using a Lewis or Brønsted acid catalyst. thieme-connect.comsioc-journal.cn

The reaction generally proceeds through an S_N1-type mechanism. The catalyst protonates or coordinates to the hydroxyl group, converting it into a good leaving group (e.g., H₂O). Departure of the leaving group generates a resonance-stabilized allylic carbocation. This cation can then be attacked by a nucleophile at either of its two electrophilic centers, potentially leading to a mixture of isomeric products.

Various catalytic systems have been developed to facilitate this transformation with a range of nucleophiles.

| Catalyst Type | Example Catalysts | Nucleophiles | Reference |

| Lewis Acids | AgOTf, Zn(OTf)₂, Bi(OTf)₃ | Sulfonamides, Carbamates, Anilines, Arenes, 1,3-Dicarbonyls | thieme-connect.com |

| Brønsted Acids | H₃PO₄, PTSA | Alcohols, Water | thieme-connect.com |

| Transition Metals | Pd complexes, Ru complexes | Phenols, Amines | rsc.orgacs.org |

This methodology allows for the efficient formation of new C-C, C-N, C-O, and C-S bonds at the allylic position. sioc-journal.cn

This compound as a Key Building Block in Complex Organic Synthesis

The dual functionality of this compound—a reactive alcohol and two alkene moieties—makes it a versatile building block for the synthesis of more complex molecules, including natural products and biologically active compounds. ontosight.aisioc-journal.cn Its structure allows for a variety of synthetic manipulations, such as the transformations discussed above, as well as participation in other reactions like cycloadditions or metathesis.

A key application of this compound is its role as a direct precursor to conjugated dienones. Specifically, (Z)-1,5-octadien-3-ol can be synthesized with high enantiomeric purity through enzyme-catalyzed kinetic resolution. nih.govresearchgate.net This enantiopure alcohol serves as a valuable chiral building block.

The subsequent oxidation of (Z)-1,5-octadien-3-ol, as described in section 3.1.1, directly yields (Z)-1,5-octadien-3-one. chemicalbook.com This product is a conjugated dienone, a structural motif present in many natural products and a versatile intermediate in its own right. Conjugated dienones are excellent Michael acceptors and can participate as the 4π component in Diels-Alder reactions, opening pathways to complex cyclic and polycyclic systems. The transformation of the simple dienol into a functionalized conjugated dienone highlights its strategic importance in synthetic organic chemistry.

Chemical Reactivity and Mechanistic Investigations of Octa 1,5 Dien 3 Ol

Role in Synthesizing Polyfunctionalized Molecules

Octa-1,5-dien-3-ol (B148900) serves as a versatile building block in organic synthesis, prized for the synthetic utility of its hydroxyl group and two carbon-carbon double bonds. ontosight.aiontosight.ai These functional groups provide multiple sites for chemical modification, enabling its use as a precursor in the construction of more complex, polyfunctionalized molecules. ontosight.aiontosight.ai Its reactivity allows it to participate in a variety of transformations, including oxidation, reduction, and substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

The strategic placement of reactive sites within the this compound framework makes it a key starting material for generating molecules with multiple functional groups. Research has demonstrated its utility in the synthesis of polyfunctionalized homoallylic alcohols.

A notable application involves the reaction of related dienol structures with β-nitroenones. In a study focused on overcoming the typical reactivity of β-nitroenones, researchers successfully synthesized a series of polyfunctionalized homoallylic alcohols. researchgate.net This was achieved through the chemoselective addition of metal allylating agents to the ketone moiety in the presence of the nitroalkenyl group. researchgate.net While the specific substrate was a substituted variant, the underlying principle highlights the potential of the dienol scaffold. For instance, the reaction of various β-nitroenones with an allylating agent derived from a dienol structure led to the formation of polyfunctionalized homoallylic alcohols in good to excellent yields. researchgate.net

These transformations underscore the value of the dienol unit in assembling complex molecular architectures. The resulting homoallylic alcohols, bearing nitro groups and additional sites of unsaturation, are themselves valuable intermediates for further synthetic elaborations, such as the formation of conjugated nitrotriene systems. researchgate.net

The table below details the synthesis of various polyfunctionalized homoallylic alcohols from the reaction of different β-nitroenones, demonstrating the versatility of this synthetic approach.

Table 1: Synthesis of Polyfunctionalized Homoallylic Alcohols

| Entry | Product Name | Yield (%) |

|---|---|---|

| 1 | (E)-6-Nitro-4-phenylocta-1,5-dien-4-ol | Not specified |

| 2 | (E)-4-(4-Methoxyphenyl)-6-nitroocta-1,5-dien-4-ol | 91% acs.org |

| 3 | (E)-6-Nitro-4-(thiophen-2-yl)octa-1,5-dien-4-ol | 95% acs.orgnih.gov |

| 4 | (E)-6-Nitro-8-phenyl-4-(p-tolyl)octa-1,5-dien-4-ol | 90% acs.org |

| 5 | (E)-4-(Naphthalen-2-yl)-6-nitro-8-phenylocta-1,5-dien-4-ol | 92% acs.org |

Advanced Spectroscopic and Chromatographic Characterization of Octa 1,5 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Octa-1,5-dien-3-ol (B148900)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are instrumental in mapping the bond connectivity of this compound. researchgate.net The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants reveal the spatial relationships between neighboring atoms.

For the (Z)-isomer of this compound, ¹H NMR data reveals characteristic signals for the vinyl protons, the proton attached to the carbon bearing the hydroxyl group, and the aliphatic protons of the ethyl and methylene (B1212753) groups. imreblank.ch The ¹³C NMR spectrum complements this by providing signals for each of the eight carbon atoms, including the two unsaturated carbons of the double bonds and the carbon atom bonded to the hydroxyl group. researchgate.netimreblank.ch

A study on the synthesis of deuterated (Z)-1,5-octadien-3-ol provided detailed NMR data. imreblank.ch The analysis of these spectra allows for the unambiguous assignment of each proton and carbon in the molecule's structure. researchgate.netimreblank.ch

Table 1: ¹H NMR Spectroscopic Data for (Z)-Octa-1,5-dien-3-ol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 5.17 | dt | 10.5, 1.2 |

| H-2 | 5.86 | ddd | 17.2, 10.5, 8.0 |

| H-3 | 4.60 | q | 7.0 |

| H-4 | 2.39 | m | |

| H-5 | 5.51 | m | |

| H-6 | 5.41 | m | |

| H-7 | 2.08 | quintet of d | 7.5, 1.6, 0.7 |

| H-8 | 0.97 | t | 7.5 |

Source: J. Agric. Food Chem., Vol. 47, No. 7, 1999. imreblank.ch

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Octa-1,5-dien-3-ol

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 114.7 |

| C-2 | 140.5 |

| C-3 | 72.4 |

| C-4 | 35.0 |

| C-5 | 123.7 |

| C-6 | 135.3 |

| C-7 | 20.7 |

| C-8 | 14.2 |

Source: J. Agric. Food Chem., Vol. 47, No. 7, 1999. imreblank.ch

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis of this compound

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is approximately 126.20 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The pattern of these fragments is a unique fingerprint of the compound. For instance, in the analysis of related compounds, mass fragmentography (MF) has been used to characterize specific compound classes. deepseadrilling.org

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) stretching vibrations appear in the 1640-1680 cm⁻¹ region. libretexts.org Additionally, the C-O stretching vibration is typically observed between 1050 and 1250 cm⁻¹. libretexts.org A study on (Z)-1,5-octadien-3-yl acetate (B1210297), a closely related derivative, showed C=C stretching at 1653.6 cm⁻¹ and C-O stretching bands, which are consistent with the expected values for this compound. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| O-H | Stretch, broad | 3300 - 3500 |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Stretch | 3000 - 3100 |

| C-O | Stretch | 1050 - 1250 |

Source: Chemistry LibreTexts, J. Oleo Sci. researchgate.netlibretexts.org

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Determination of this compound

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images called enantiomers, (R)- and (S)-Octa-1,5-dien-3-ol. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and quantifying these enantiomers, thus determining the enantiomeric purity of a sample. researchgate.net

This method utilizes a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to their separation. gcms.cz Research has demonstrated the successful separation of the enantiomers of (Z)-1,5-octadien-3-yl acetate, a derivative of this compound, using chiral GC-MS. researchgate.netresearchgate.net In a study identifying the stereochemistry of oyster alcohol, the (R)-form of (Z)-1,5-octadien-3-ol was determined to have an enantiomeric excess of 20.45 ± 0.2% ee using this technique. researchgate.net The separated enantiomers are then detected by the mass spectrometer, which confirms their identity. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation of this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the purification and purity assessment of this compound. In HPLC, the compound is passed through a column packed with a stationary phase at high pressure. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. pensoft.net

For purity assessment, the area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks. A high percentage indicates a high purity of the sample. fao.org For instance, a synthesis of (Z)-1,5-octadien-3-ol reported a purity of 99.0% as determined by chromatographic methods. researchgate.net HPLC can also be used for the preparative isolation of this compound from reaction mixtures or natural extracts. For example, in the synthesis of lubiprostone, a related complex molecule, HPLC was used to assess the purity of intermediates. google.com

Computational and Theoretical Chemistry Studies of Octa 1,5 Dien 3 Ol

Quantum Mechanical Electronic Structure Calculations for Octa-1,5-dien-3-ol (B148900)

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules like this compound. northwestern.edu These methods solve the Schrödinger equation for the electrons in the molecule, providing information about molecular structure, energy, and various electronic properties. northwestern.edu

For instance, quantum chemical calculations are employed to determine optimized molecular geometries and harmonic vibrational frequencies. nih.govresearchgate.net This information is vital for interpreting experimental data and understanding the molecule's behavior. The electronic structure dictates the molecule's reactivity, including its susceptibility to oxidation and its role in various chemical reactions. nih.govresearchgate.net

Key applications of electronic structure calculations include:

Determination of bond lengths and angles. northwestern.edu

Calculation of electronic energies and bond energies. northwestern.edu

Prediction of electronic and vibrational spectra. northwestern.edu

Analysis of molecular orbitals to understand charge distribution and reactivity. northwestern.edu

Density Functional Theory (DFT) Applications for this compound System

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to study various aspects of this compound and related molecules.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are instrumental in elucidating electronic properties and structural stability. dergipark.org.tr These calculations can predict vibrational spectra and partition coefficients (logP), which can be validated against experimental data. Furthermore, DFT is used to study reaction mechanisms, such as the oxy-Cope rearrangement of 1,5-dien-3-ols, providing insights into the transition states and thermodynamics of the reaction. sci-hub.ru In the study of related diene systems, DFT has been used to corroborate experimental findings on reaction products and mechanisms. acs.org

Table 1: Applications of DFT in Studying Dienol Systems

| Application | Description | Reference |

|---|---|---|

| Structural Elucidation | Determination of molecular geometry and conformation. | dergipark.org.tr |

| Spectroscopic Prediction | Calculation of IR and NMR spectra to aid in experimental characterization. | |

| Reactivity Analysis | Investigation of reaction pathways and transition states. | sci-hub.ruacs.org |

Theoretical Investigation of this compound Oxidation Pathways and Intermediate States

The oxidation of unsaturated alcohols like this compound is a significant area of research due to its relevance in various chemical and biological processes. Theoretical studies, primarily using quantum mechanical methods, have been crucial in understanding the complex pathways of these reactions. nih.govresearchgate.net

For the related compound linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), theoretical investigations have detailed its autoxidation process, which leads to the formation of hydroperoxides. nih.govresearchgate.net These studies characterize the linalool-O2 biradical intermediate state, which is a critical branching point for subsequent oxidation reactions. nih.govresearchgate.net The calculations help to explain the observed product spectrum, including the major hydroperoxide, by considering direct reaction paths, ene-type mechanisms, and radical mechanisms. nih.govresearchgate.net Similar theoretical approaches can be applied to understand the oxidation of this compound, predicting the formation of various oxidation products and their relative stabilities.

The oxidation of the secondary alcohol group in this compound can lead to the formation of the corresponding ketone, (Z)-1,5-octadien-3-one. Computational models can be used to predict the reactivity of the precursor alcohol in such oxidation processes.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound and how their shape influences their properties and reactivity. The presence of multiple rotatable bonds allows the molecule to adopt various conformations.

Computational methods, including molecular mechanics and quantum mechanics, are used to identify stable conformers and the energy barriers between them. For derivatives of related dienones, such as 1,5-diaryl-3-oxo-1,4-pentadienes, conformational analysis using NMR spectroscopy and quantum chemical calculations has been performed to determine the proportions of different conformers in solution. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. oup.com These simulations can be used to study the conformational landscape of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules. For example, MD simulations have been used to study the interaction of related compounds with proteins, providing insights into their potential biological activity. oup.com

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Predictive modeling, leveraging computational tools, is increasingly important for understanding and predicting the outcomes of chemical reactions. rsc.org For transformations involving this compound, these models can forecast reactivity and selectivity, guiding the design of synthetic routes. cam.ac.uk

Quantum mechanical methods, such as DFT, can be applied to model reaction pathways and transition states for various transformations, including oxidation and hydrogenation. By calculating the activation energies for different potential reaction channels, it is possible to predict which products will be favored under specific conditions. Machine learning models, trained on existing kinetic datasets, can further enhance the predictive accuracy for aspects like hydrogenation selectivity.

For complex reactions, computational tools can help elucidate the reaction mechanism and the factors controlling selectivity. For instance, in cycloaddition reactions of related systems, DFT calculations have been used to explain the observed regioselectivity by analyzing the transition state energies. mdpi.com The development of automated procedures for exploring conformational space and reaction pathways is also a significant area of research, aiming to make these predictive tools more efficient and accessible. cam.ac.uk

Biological and Ecological Roles of Octa 1,5 Dien 3 Ol in Non Human Systems

Natural Occurrence and Biosynthesis in Fungi and Plants

Octa-1,5-dien-3-ol (B148900) has been identified as a natural volatile product in several fungal species and has also been noted in marine algae and plants. Its presence is often part of a complex blend of VOCs that these organisms release. In fungi, it has been detected in species such as Trichothecium roseum, where it was first identified as a key attractant for the cheese mite. oup.comnih.gov The compound was also tentatively identified in headspace extracts from the fungus Aspergillus fischeri. nih.gov Research has also pointed to its presence in various mushrooms (Homobasidiomycetes) and in wheat plants inoculated with the powdery mildew fungus, Blumeria graminis f.sp. tritici. researchgate.netresearchgate.net In the marine environment, it is produced by red algae like Pyropia haitanensis and certain diatoms. mdpi.comcnjournals.com

The biosynthesis of C8-volatiles like this compound is generally understood to originate from the oxidative cleavage of polyunsaturated fatty acids. mdpi.com While the specific enzymatic pathway for this compound is not as extensively detailed as for the related, more common compound 1-octen-3-ol (B46169), the general mechanism involves lipoxygenase (LOX) enzymes. These enzymes catalyze the insertion of oxygen into fatty acids such as linoleic acid or arachidonic acid, forming hydroperoxide intermediates. researchgate.net Subsequent cleavage of these hydroperoxides by hydroperoxide lyase (HPL) or other enzymatic actions leads to the formation of shorter-chain volatile compounds, including this compound. researchgate.net In algae, this process is a key part of the oxylipin pathway, which is activated in response to stress. mdpi.com

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Phylum/Division | Species | Common Name |

|---|---|---|---|

| Fungi | Ascomycota | Aspergillus fischeri nih.gov | - |

| Fungi | Ascomycota | Blumeria graminis f.sp. tritici (on host) researchgate.net | Powdery Mildew |

| Fungi | Ascomycota | Trichothecium roseum oup.comnih.gov | - |

| Fungi | Basidiomycota | Various Homobasidiomycetes researchgate.net | Mushrooms |

| Plantae | Rhodophyta | Pyropia haitanensis mdpi.com | Nori (Red Alga) |

Ecological Significance in Marine Algae Defense and Communication

In the marine environment, where organisms lack vascular systems for internal signaling, external chemical cues are vital for defense and communication. mdpi.com this compound, as a volatile oxylipin, is an important signaling molecule for marine algae, particularly in responding to environmental stressors.

Volatile oxylipins released by marine algae can have direct antimicrobial effects, helping to protect the alga from pathogenic bacteria and fungi. mdpi.com While direct studies on this compound's specific antimicrobial activity are limited, its role is implicated as part of a broader defensive chemical response. For instance, in the red alga Pyropia haitanensis, exposure to the related oxylipin 1-octen-3-ol led to a significant increase in the production and release of a blend of VOCs, including this compound. mdpi.com This response is associated with a reduction in the decay of the algal thalli and a decrease in the quantity of epiphytic bacteria, suggesting that this compound contributes to this protective chemical shield. mdpi.comresearchgate.net

The release of VOCs like this compound serves as a mechanism for alga-to-alga communication. Since these compounds disperse slowly in seawater, they can form chemical plumes that act as signals to other nearby algae. mdpi.com When an alga perceives a threat and releases these volatiles, neighboring algae can detect them and activate their own defense mechanisms in preparation for a potential attack. The production of this compound by P. haitanensis when stimulated suggests it is part of the chemical vocabulary used for this intraspecies signaling, priming the wider algal community for a coordinated defense response. mdpi.com

Indirect Communication and Alga-Alga Signaling via this compound

Pheromonal Activity and Chemical Ecology in Arthropods

Beyond its role in microbial and algal systems, this compound functions as a semiochemical—a chemical involved in communication—for certain arthropods.

One of the earliest and most well-documented ecological roles for this compound is its function as a potent attractant for the cheese mite, Tyrophagus putrescentiae. karger.comthegoodscentscompany.com This mite is a common pest of stored food products. Research demonstrated that volatile compounds emitted by the fungus Trichothecium roseum were highly attractive to the mites. oup.comnih.gov Spectroscopic analysis identified the primary attractant constituents as the cis- and trans-isomers of this compound. researchgate.net This discovery highlights a classic example of chemical ecology, where a volatile compound produced by a fungus directly influences the foraging behavior of an arthropod, guiding the mite to a potential food source. karger.com The compound was later also identified in several species of mushrooms, further establishing its role as a key chemical cue for this mite species. researchgate.net

Table 2: Pheromonal Activity of this compound

| Compound | Affected Organism | Source Organism | Type of Activity |

|---|

Insecticidal and Repellent Mechanisms of this compound in Insect Species

While direct research on the insecticidal and repellent mechanisms of this compound is limited, studies on its closely related ketone, (Z)-octa-1,5-dien-3-one, provide insight into its potential bioactivity. This related compound has been investigated for its insecticidal properties and functions as a natural insect repellent. The proposed mode of action involves interference with the olfactory receptors of insects, which diminishes their attraction to hosts. The broader class of C8 volatile organic compounds (VOCs), including the related 1-octen-3-ol and 3-octanone, is under investigation for future crop protection applications and for managing invertebrate pests. researchgate.net These compounds are known to mediate a diversity of interactions with invertebrates, suggesting that this compound may operate within similar biological contexts. researchgate.net

Contribution of this compound to Volatile Organic Compounds (VOCs) in Natural Environments

This compound is a documented volatile organic compound (VOC) in various natural systems, playing a role in the chemical ecology of marine and terrestrial organisms. In marine environments, (5Z)-Octa-1,5-dien-3-ol has been identified as a volatile constituent of the Okinawan red alga Portieria hornemannii. mdpi.com Its emission has also been noted in other algae; for instance, in the red alga Pyropia haitanensis, the concentration of this compound increased significantly upon exposure to oct-1-en-3-ol, another signaling molecule. mdpi.com This suggests its involvement in induced defense responses or intercellular communication. mdpi.com

In terrestrial ecosystems, this compound has been identified as a key biomarker associated with fungal pathogens. It is one of several C8 volatiles, collectively known as oxylipins, that are derived from fatty acids in the fungal cell membrane. researchgate.net Specifically, (5Z)-octa-1,5-dien-3-ol is a prominent biomarker emitted from wheat plants infected with powdery mildew (Blumeria graminis f. sp. tritici). researchgate.netresearchgate.net Studies have shown that its emission is significantly higher in plants showing symptoms of powdery mildew compared to healthy control plants, making it a candidate for the early detection of crop disease. researchgate.net

Table 1: Documented Occurrences of this compound as a Volatile Organic Compound

| Organism/System | Environment | Finding | Reference(s) |

| Portieria hornemannii (Red Alga) | Marine | Identified as a natural volatile component. | mdpi.com |

| Pyropia haitanensis (Red Alga) | Marine | Production significantly increased upon chemical signaling. | mdpi.com |

| Wheat (Triticum aestivum) | Terrestrial | Emission is a biomarker for powdery mildew infection. | researchgate.netresearchgate.net |

| Oyster Leaf (Mertensia maritima) | Terrestrial | Identified as a volatile component of the plant. | thegoodscentscompany.com |

| Cooked Prawns and Lobsters | Food | Identified as an off-flavor component. | thegoodscentscompany.com |

General Biological Activities and Molecular Interactions in Non-Human Organisms

This compound demonstrates a range of biological activities in non-human organisms, primarily as a signaling molecule and a potential defense compound. Its role as a biomarker for fungal infection in plants points to its function in host-pathogen interactions. researchgate.netresearchgate.net Furthermore, general studies have noted that this compound possesses antimicrobial and antifungal properties. ontosight.ai As a member of the fatty alcohol class of compounds, it is involved in fundamental lipid-related biochemical processes. foodb.ca

The biological effects of this compound are rooted in its interactions with molecular targets, which can modulate cellular processes. While specific receptors for the alcohol have not been fully characterized, the related ketone, (Z)-1,5-octadien-3-one, is thought to interact with enzymes or receptors to exert its effects. As a volatile signaling molecule in plant-pathogen systems, this compound is implicated in defense pathways that are triggered upon detection by the host organism. mdpi.com The compound is categorized as a fatty alcohol and is associated with biochemical pathways such as lipid metabolism and cell signaling. foodb.ca Its involvement in these pathways suggests interactions with enzymes and other proteins that regulate lipid processing and transport. foodb.ca

This compound serves as both a product and a substrate in enzymatic reactions. It is a precursor to its corresponding ketone, (Z)-octa-1,5-dien-3-one, through an oxidation reaction that can be mediated by enzymes like oxidoreductases. This conversion is a key step in the biosynthesis of certain flavor and aroma compounds. The compound's connection to fatty acid metabolism indicates its role in enzyme-driven cellular processes that synthesize, modify, and degrade lipids. foodb.ca As a volatile oxylipin, its production in fungi and algae is part of a larger enzymatic cascade that responds to external stimuli, leading to the initiation of defense responses or developmental changes like sporulation. mdpi.comresearchgate.net

As a fatty alcohol, this compound is intrinsically linked to lipid metabolism and membrane-associated processes. foodb.ca It is considered to be biologically located in the cell membrane and cytoplasm. foodb.ca Its metabolic roles are tied to the broader functions of fatty acyls, including lipid transport and fatty acid metabolism. foodb.ca Oxylipins, the class of molecules to which this compound belongs, are derived from fatty acids that are key components of the cell membrane. researchgate.net This origin suggests a role in processes that affect membrane integrity and function. In marine algae, the release of volatile oxylipins like this compound can initiate defense responses that may include the biosynthesis of additional cell wall materials, thereby contributing to cellular stability in the face of stress or pathogen attack. mdpi.com

Advanced Applications of Octa 1,5 Dien 3 Ol in Chemical and Material Sciences

Intermediate in Agrochemical Synthesis and Related Compounds

The chemical reactivity of Octa-1,5-dien-3-ol (B148900) makes it a useful intermediate or building block in organic synthesis. ontosight.ai Its bifunctional nature, containing both alkene and alcohol functionalities, allows it to participate in a wide array of chemical reactions. ontosight.ai This versatility is leveraged in the synthesis of more complex molecules, including those developed for the agrochemical industry. ontosight.aiontosight.ai The double bonds can undergo addition reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation, providing multiple pathways to construct larger, more elaborate chemical structures required for active agrochemical compounds.

Role in Specialty Chemical Development (e.g., Surfactant and Emulsifier Applications)

This compound belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols with a chain of at least six carbons. foodb.ca This class of compounds is known for its industrial applications, including use as surfactants and emulsifiers. foodb.ca The structure of a fatty alcohol, with a hydrophobic carbon chain and a hydrophilic alcohol group, allows it to act at the interface between oil and water, reducing surface tension. While specific research on this compound as a surfactant is not extensively detailed, related fatty alcohols are well-established in these roles. foodb.cagoogle.com The dual hydrophobic and hydrophilic character of this compound suggests its potential for similar applications in specialty chemical formulations. ontosight.ai

Research on this compound as a Precursor for Advanced Materials

The unique structure of this compound makes it a valuable precursor for creating advanced, complex molecules and materials. Research has demonstrated its utility in sophisticated organic reactions that build intricate molecular architectures.

One significant area of research is its use in palladium-catalyzed cyclization reactions. acs.orgacs.orgnih.gov The tandem catalytic cyclization of 1,5-dien-3-ols can produce a variety of cyclic products, and the reaction pathway is highly sensitive to the substrate's structure. acs.orgnih.gov These reactions can form complex ring systems, demonstrating the potential of this compound as a starting material for novel carbocyclic structures. nih.gov

Furthermore, analogues of this compound are used in acs.orgacs.org-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, to form new carbon-carbon bonds with high stereoselectivity. name-reaction.comtcichemicals.comwikipedia.org For instance, research on similar dienol systems, like 1-SF5-penta-1,4-dien-3-ol, shows that a Johnson-Claisen rearrangement can proceed successfully, creating more complex molecules with specific functional groups. rsc.org This type of reaction converts an allylic alcohol into a γ,δ-unsaturated ester, effectively elongating the carbon chain and introducing new functionality, highlighting the compound's role as a building block for complex synthetic targets. tcichemicals.comrsc.org

Table 1: Advanced Synthesis Applications of this compound and its Analogs

| Reaction Type | Description | Potential Product Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | A tandem catalytic reaction that uses palladium(II) to initiate an intramolecular cyclization of the dienol. | Complex carbocyclic and aromatic structures. | acs.org, nih.gov |

| Johnson-Claisen Rearrangement | A acs.orgacs.org-sigmatropic rearrangement of an allylic alcohol with an orthoester to create a γ,δ-unsaturated ester. | Carbon-chain extended esters with new functional groups. | tcichemicals.com, rsc.org |

Flavor and Fragrance Research Contexts

This compound is a significant compound in the context of flavor and fragrance research, primarily due to its presence in various natural sources and its distinct aroma profile. It has been identified as a volatile compound in several species of mushrooms, seafood, and marine algae. nih.govthegoodscentscompany.commdpi.com

The aroma of this compound is described with multiple notes, including earthy, mushroom, geranium leaf, and marine. nih.gov Its (5Z)-isomer, in particular, has been identified as a key flavor component in cooked prawns and sand-lobsters, contributing a metallic note. thegoodscentscompany.com It is also found in Pacific oysters, where it is referred to as "oyster alcohol". researchgate.net In marine algae, the concentration of this compound can increase in response to external stimuli, suggesting a role in chemical signaling. mdpi.com

The compound also serves as a precursor to other important flavor molecules. For example, cis-1,5-Octadien-3-ol is an intermediate in the synthesis of (Z)-Octa-1,5-dien-3-one, another impactful aroma compound found in green tea and palm wines. chemicalbook.com Research into its stereoisomers and their specific olfactory characteristics continues to be an active area of study in flavor chemistry.

Table 2: Natural Occurrence and Aroma Profile of this compound

| Natural Source | Associated Aroma/Flavor Note | Reference |

|---|---|---|

| Mushrooms (e.g., Agaricus bisporus) | Earthy, mushroom | nih.gov |

| Prawns and Sand-lobsters | Metallic off-flavor | thegoodscentscompany.com |

| Pacific Oyster (Crassostrea gigas) | Identified as "oyster alcohol" | researchgate.net |

| Marine Algae | Marine, green | nih.gov, mdpi.com |

| General Chemical Profile | Geranium leaf | nih.gov |

Challenges and Future Research Directions for Octa 1,5 Dien 3 Ol

Development of Highly Efficient and Sustainable Stereoselective Synthetic Pathways for Octa-1,5-dien-3-ol (B148900)

A significant challenge in the synthesis of this compound lies in controlling its stereochemistry. The presence of a chiral center at the C3 position and the possibility of (E) or (Z) isomers at the double bonds mean that multiple stereoisomers can be formed. ontosight.aiontosight.ai The development of highly efficient and sustainable methods to selectively synthesize a single, desired stereoisomer is a major goal for organic chemists.

Current synthetic strategies often involve multi-step processes. lookchem.com One common approach is the reduction of the corresponding ketone, (Z)-1,5-octadien-3-one, using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. While effective, these methods can lack stereoselectivity. Enzymatic synthesis, employing lipases and hydrolases, offers a more stereoselective route through asymmetric hydrolysis or acylation. For instance, the hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate (B1210297) using the lipase (B570770) CHIRAZYME L-2 has been studied for producing enantiomerically enriched (R)-(Z)-1,5-octadien-3-ol. researchgate.net However, these enzymatic methods can be limited by factors such as enzyme stability, cost, and the need for specific substrates.

Future research in this area will likely focus on:

Novel Catalytic Systems: The development of new chiral catalysts, including both metal-based and organocatalysts, that can facilitate highly enantioselective and diastereoselective syntheses of this compound from simple starting materials.

Green Chemistry Approaches: The exploration of more environmentally friendly synthetic routes, such as those utilizing biocatalysis in aqueous media or continuous flow systems to improve efficiency and reduce waste.

Chemoenzymatic Strategies: Combining the advantages of chemical and enzymatic catalysis to create more efficient and selective synthetic pathways.

Deeper Elucidation of Complex Biological Mechanisms Mediated by this compound

This compound and related compounds have been identified as having various biological activities, including antimicrobial and antifungal properties. ontosight.ai The compound is also a known volatile organic compound (VOC) found in various natural sources, including some marine algae and crustaceans, where it may play a role in flavor and chemical communication. scilit.commdpi.com However, the precise molecular mechanisms underlying these biological effects are not yet fully understood.

For example, in marine algae, the biosynthesis of related C8 volatile compounds is linked to the lipoxygenase (LOX) pathway, which involves the oxygenation of polyunsaturated fatty acids. mdpi.com These compounds can act as signaling molecules in defense responses. mdpi.com A deeper understanding of how this compound interacts with specific molecular targets, such as enzymes and receptors, is needed to fully comprehend its biological roles.

Future research efforts should be directed towards:

Target Identification: Identifying the specific cellular and molecular targets of this compound in various organisms.

Biosynthetic Pathway Elucidation: Fully mapping the biosynthetic pathways leading to this compound in different species to understand its natural production and regulation.

Structure-Activity Relationship Studies: Investigating how the stereochemistry and different functional groups of this compound and its derivatives influence their biological activity.

Advancements in In Situ Spectroscopic Methodologies for this compound Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. For reactions involving this compound, such as its synthesis or subsequent transformations, in situ spectroscopic techniques can be particularly powerful. Techniques like Raman spectroscopy can offer unique molecular fingerprints, allowing for the direct observation of changes in chemical bonds during a reaction. mdpi.com

Challenges in this area include the potential for spectral interference from solvents or catalysts and the need for sensitive and rapid data acquisition to capture transient species. The application of in situ spectroscopy to enzymatic reactions involving this compound can also be complex due to the intricate biological matrix.

Future advancements in this field could include:

Development of Specialized Probes: Designing and utilizing advanced spectroscopic probes that are highly sensitive and selective for this compound and its reaction intermediates.

Coupling Spectroscopy with Other Techniques: Integrating in situ spectroscopy with other analytical methods, such as mass spectrometry or chromatography, to obtain a more comprehensive picture of the reaction dynamics.

Application to Complex Systems: Extending the use of in situ monitoring to more complex reaction environments, such as in living cells or under industrial process conditions.

Integration of Multiscale Computational and Experimental Approaches for this compound Research

Computational chemistry and molecular modeling are becoming increasingly vital tools in chemical research. naturalproducts.net For this compound, computational approaches can be used to predict its properties, model its interactions with other molecules, and elucidate reaction mechanisms at the atomic level. chemeo.com Multiscale modeling, which combines quantum mechanical methods for the reactive center with classical molecular dynamics for the larger environment, can provide a more holistic understanding of complex systems. rsc.org

The main challenge is to ensure the accuracy of the computational models and to validate their predictions with experimental data. This requires a close and iterative collaboration between computational and experimental chemists.

Future research will likely involve:

Refinement of Computational Models: Developing more accurate and efficient computational methods for predicting the stereochemical outcomes of reactions and the biological activities of this compound.

Predictive Modeling of Catalytic Systems: Using computational screening to identify promising new catalysts for the synthesis of this compound before they are synthesized and tested in the lab.

Integrated Research Strategies: Fostering a synergistic approach where computational predictions guide experimental design, and experimental results are used to refine and improve computational models.

Exploration of Novel Catalytic Systems for this compound Transformations

The diene and alcohol functionalities of this compound make it a versatile building block for further chemical transformations. It can undergo a variety of reactions, including oxidation to aldehydes or ketones, reduction to saturated alcohols, and substitution of the hydroxyl group. The development of novel catalytic systems to control the selectivity of these transformations is a key area of future research.

For instance, transition metal catalysts, such as those based on palladium or ruthenium, are known to be effective for a wide range of transformations involving dienes. rsc.orgacs.org The challenge is to develop catalysts that are not only highly active and selective but also robust and reusable.

Future directions in this area include:

Q & A

Q. How can computational methods complement experimental data in predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.